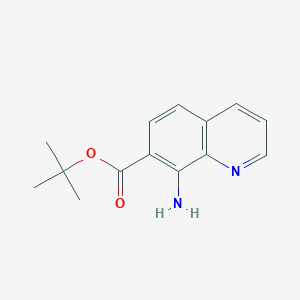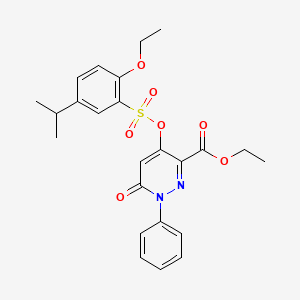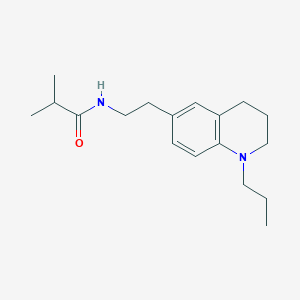![molecular formula C17H15NO B2787306 2-[(1-Naphthylamino)methyl]phenol CAS No. 351004-50-7](/img/structure/B2787306.png)
2-[(1-Naphthylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Naphthylamino)methyl]phenol is an organic compound with the molecular formula C17H15NO It is characterized by the presence of a naphthyl group attached to an aminomethyl group, which is further connected to a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Naphthylamino)methyl]phenol typically involves the reaction of 1-naphthylamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The general reaction scheme is as follows:
-
Formation of Schiff Base
- 1-Naphthylamine reacts with formaldehyde to form an imine intermediate.
- Reaction conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
-
Reduction of Schiff Base
- The imine intermediate is reduced to form this compound.
- Common reducing agents: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-[(1-Naphthylamino)methyl]phenol can undergo various chemical reactions, including:
-
Oxidation
- The phenol group can be oxidized to form quinone derivatives.
- Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction
- The nitro group (if present) can be reduced to an amine.
- Common reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.
-
Substitution
- Electrophilic aromatic substitution can occur on the naphthyl or phenol rings.
- Common reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-[(1-Naphthylamino)methyl]phenol has diverse applications in scientific research, including:
-
Chemistry
- Used as a building block in organic synthesis.
- Precursor for the synthesis of complex organic molecules.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(1-Naphthylamino)methyl]phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl and phenol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-[(1-Naphthylamino)methyl]aniline: Similar structure but with an aniline group instead of a phenol.
2-[(1-Naphthylamino)methyl]benzoic acid: Contains a carboxylic acid group instead of a phenol.
2-[(1-Naphthylamino)methyl]benzaldehyde: Features an aldehyde group instead of a phenol.
Uniqueness
2-[(1-Naphthylamino)methyl]phenol is unique due to the presence of both a naphthyl group and a phenol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
属性
IUPAC Name |
2-[(naphthalen-1-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-11,18-19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQHQRJZJKBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)






![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B2787235.png)


![methyl 10-(2-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2787239.png)



